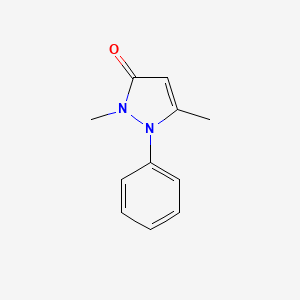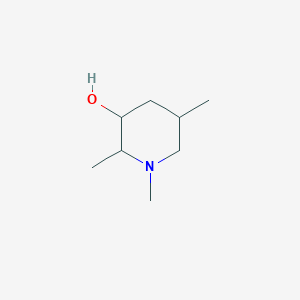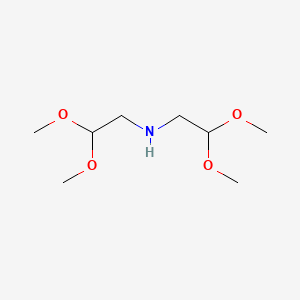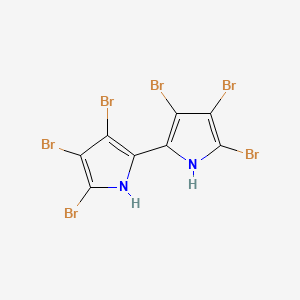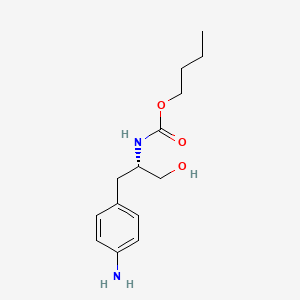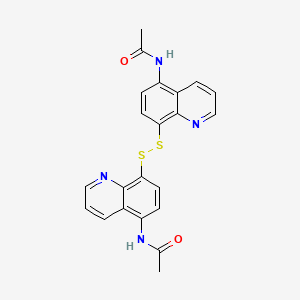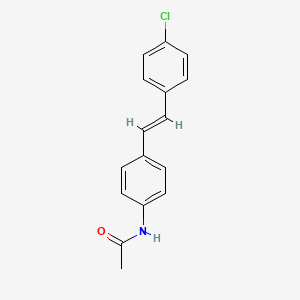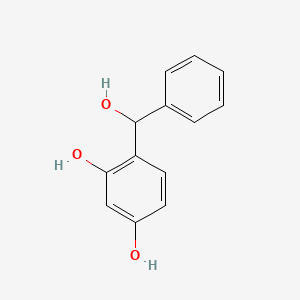
1,3-Benzenediol, 4-(hydroxyphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Hydroxy(phenyl)methyl]-1,3-benzenediol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a hydroxyl group attached to a phenylmethyl group, which is further connected to a 1,3-benzenediol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(phenyl)methyl]-1,3-benzenediol can be achieved through several synthetic routes. One common method involves the reaction of phenylmethanol with 1,3-benzenediol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, can vary depending on the specific catalyst used.
Industrial Production Methods
In an industrial setting, the production of 4-[Hydroxy(phenyl)methyl]-1,3-benzenediol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-[Hydroxy(phenyl)methyl]-1,3-benzenediol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
4-[Hydroxy(phenyl)methyl]-1,3-benzenediol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-[Hydroxy(phenyl)methyl]-1,3-benzenediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to its observed biological effects. The specific pathways and targets depend on the context of its application, such as its role as an antioxidant or antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzyl alcohol: Similar in structure but lacks the additional hydroxyl groups on the benzene ring.
Catechol: Contains two hydroxyl groups on the benzene ring but lacks the phenylmethyl group.
Hydroquinone: Similar structure with two hydroxyl groups on the benzene ring but lacks the phenylmethyl group.
Uniqueness
4-[Hydroxy(phenyl)methyl]-1,3-benzenediol is unique due to the presence of both the phenylmethyl group and the hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
68052-16-4 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
4-[hydroxy(phenyl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H12O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13-16H |
Clave InChI |
LVYZWDOXAIFVRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



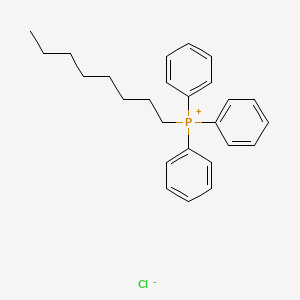
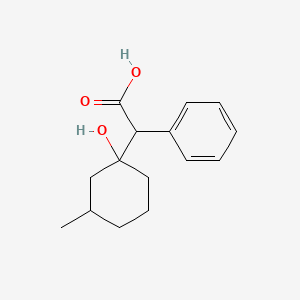
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
